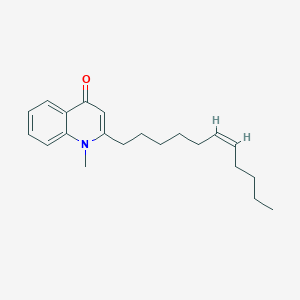

(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one is a quinoline alkaloid derived from the Rutaceae family, specifically from the genus Evodia. This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate quinoline derivative and undec-6-enyl moiety.

Coupling Reaction: The quinoline core is coupled with the undec-6-enyl group using a suitable catalyst, such as palladium or nickel, under specific reaction conditions (e.g., temperature, pressure, solvent).

Methylation: The resulting compound is then methylated to introduce the methyl group at the 1-position of the quinoline ring.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₂Cl₂, in an acidic or neutral medium.

Reduction: LiAlH₄, H₂ with a palladium catalyst, in an inert atmosphere.

Substitution: Halides (e.g., Cl⁻, Br⁻), amines, in polar aprotic solvents.

Major Products Formed:

Oxidation: Quinone derivatives, hydroxylated quinolines.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated or aminated quinolines.

Applications De Recherche Scientifique

Research indicates that (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one exhibits significant biological activities:

- Inhibition of Leukotriene Biosynthesis : It has been shown to inhibit leukotriene biosynthesis in human polymorphonuclear granulocytes. This action suggests potential applications in treating inflammatory conditions and asthma, as leukotrienes are mediators of inflammation .

- Antimycobacterial Activity : The compound demonstrates effectiveness against mycobacteria, indicating its potential as an antimicrobial agent, particularly in the treatment of tuberculosis and other mycobacterial infections .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise in several therapeutic areas:

- Anti-inflammatory Drugs : Its ability to inhibit leukotriene production positions it as a candidate for developing new anti-inflammatory medications.

- Antimicrobial Agents : The compound's activity against mycobacteria could lead to the development of novel treatments for drug-resistant tuberculosis strains.

Case Studies and Research Findings

Recent studies have focused on the isolation and characterization of various quinoline alkaloids, including this compound. Notable findings include:

Mécanisme D'action

The compound exerts its effects through multiple molecular targets and pathways:

Molecular Targets: It interacts with specific enzymes and receptors in the body, leading to biological responses.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparaison Avec Des Composés Similaires

Quinine

Quinidine

Cinchonine

Rutin

Evodiamine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one is a quinolinone alkaloid derived from the fruits of Evodia rutaecarpa (Juss.) Benth. This compound has garnered attention due to its significant biological activities, particularly its effects on leukotriene biosynthesis and its antibacterial properties against mycobacteria. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

The chemical structure and properties of this compound are as follows:

| Property | Value |

|---|---|

| Chemical Formula | C21H29NO |

| Molecular Weight | 311.46 g/mol |

| CAS Number | 120693-49-4 |

| Appearance | Oil |

| Solubility | Soluble in chloroform, DMSO, ethyl acetate, etc. |

| SMILES | CCCCC=CCCCCCC1=CC(=O)C2=CC=CC=C2N1C |

Inhibitory Effects on Leukotriene Biosynthesis

Research indicates that this compound exhibits strong inhibitory activity on leukotriene biosynthesis in human polymorphonuclear granulocytes. This inhibition is particularly relevant in inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases. The compound does not exhibit cytotoxicity, making it a promising candidate for further development in anti-inflammatory therapies .

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has demonstrated effectiveness against mycobacteria. This characteristic positions it as a potential lead compound for developing new treatments for tuberculosis and other mycobacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Leukotriene Inhibition :

- Antimycobacterial Activity :

- Comparative Analysis with Other Compounds :

Future Directions

Given its promising biological activities, future research should focus on:

- Mechanistic Studies : Understanding the specific mechanisms by which this compound inhibits leukotriene biosynthesis and its interaction with cellular targets.

- Clinical Trials : Conducting clinical trials to evaluate its efficacy and safety in humans for treating inflammatory diseases and infections caused by mycobacteria.

Propriétés

IUPAC Name |

1-methyl-2-[(Z)-undec-6-enyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO/c1-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)2/h6-7,12-13,15-17H,3-5,8-11,14H2,1-2H3/b7-6- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAQTUNYLVMXNW-SREVYHEPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCC1=CC(=O)C2=CC=CC=C2N1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCC1=CC(=O)C2=CC=CC=C2N1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.